
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidinone derivatives, including compounds similar to the one , often involves strategic modifications to enhance activity while preventing detrimental metabolic oxidation. For example, the synthesis of SCH 58235, a compound with a similar structure, was designed to exploit activity-enhancing oxidation and to block sites of potential detrimental metabolic oxidation. This process included preparing a series of congeners with strategically placed hydroxyl groups and fluorine atoms to probe the structure-activity relationship (SAR) of 2-azetidinone cholesterol absorption inhibitors (Rosenblum et al., 1998).
Molecular Structure Analysis
The molecular structure of azetidin-2-one derivatives is crucial for their biological activity. X-ray crystallography and NMR analysis are common techniques for confirming the stereochemistry and functional groups' orientation. For instance, studies on similar azetidinone compounds have detailed their crystal structures and provided insights into their conformation and the effects of substituents on their biological activities (Henkel et al., 1997).
Chemical Reactions and Properties
Azetidin-2-ones undergo various chemical reactions, including cycloadditions, ring transformations, and substitutions, which can significantly alter their chemical and biological properties. For example, the synthesis and characterization of novel azetidinone derivatives revealed the impact of substituents on antibacterial and antioxidant activities, showcasing the versatility of these compounds in chemical modifications (Patel et al., 2024).
Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition : This compound, also known as SCH 58235, is a potent inhibitor of cholesterol absorption. It was designed based on the structure-activity relationship (SAR) analysis of its metabolites to enhance activity and block detrimental metabolic oxidation. It showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Crystal Structure Analysis : The crystal structure of ezetimibe anhydrate (another name for this compound) was solved using laboratory powder diffraction data. This helped in understanding its molecular arrangement and potential interactions for cholesterol-lowering effects (Brüning et al., 2010).
Fungal Biotransformation : The structural transformation of ezetimibe was performed by fungi Beauvaria bassiana and Cunninghamella blakesleeana, highlighting these fungi's ability to metabolize halogenated compounds and drugs targeted by the UDP-Glucuronyl Transferase System (Pervaiz et al., 2014).
Antibiotic Enhancement and Antiviral Properties : N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, related to the core structure of this compound, showed potential as antibiotic enhancers and antiviral agents against a range of viruses, including human coronavirus and influenza A virus H1N1 subtype (Głowacka et al., 2021).
Antimicrobial Activity : Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives demonstrated antibacterial and antifungal activities, suggesting the potential use of the azetidin-2-one scaffold in developing new antimicrobial agents (Shah et al., 2014).
Propiedades
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28,30H,18-20H2/t28-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNXBNCXPJQCW-PQHLKRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443913 | |
| Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190595-65-4 | |
| Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one crystallizes in the orthorhombic system, specifically in the space group P212121 (no. 19). The unit cell dimensions are as follows: a = 5.840(1) Å, b = 16.645(3) Å, c = 25.716(5) Å. The unit cell volume is 2499.8 Å3, and it contains 4 molecules (Z = 4). The crystallographic data was collected at a temperature of 293 K. The refinement of the structure resulted in Rgt(F) = 0.0672 and wRref(F2) = 0.1072 [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



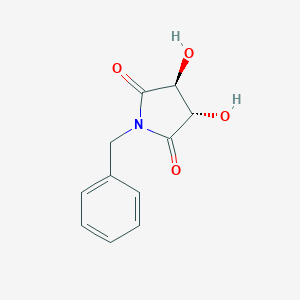
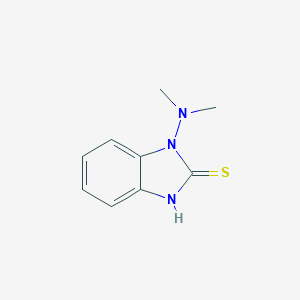


![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)
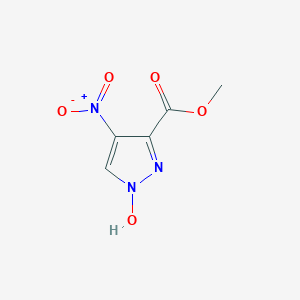
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
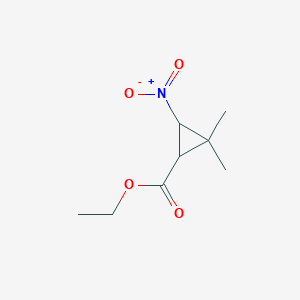
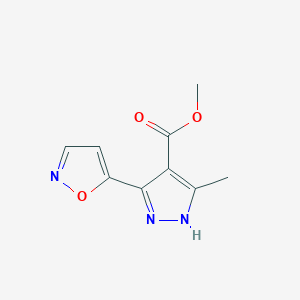
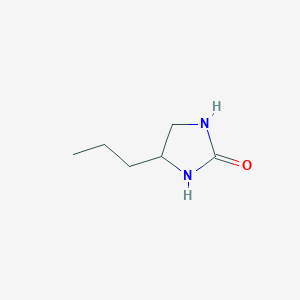
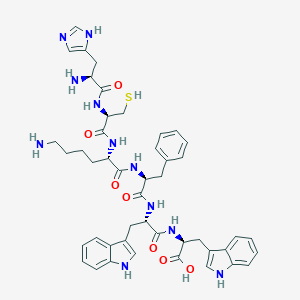
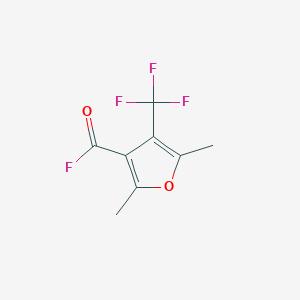
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetamide](/img/structure/B64397.png)
